5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine
Description
Significance of Nitrogen-Rich Fused Heterocyclic Systems in Chemical Sciences
Nitrogen-rich fused heterocyclic systems are a cornerstone of modern chemical sciences, with their prevalence spanning from medicinal chemistry to materials science. The incorporation of multiple nitrogen atoms into a fused ring structure imparts unique electronic properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and biological activity. These systems often serve as privileged scaffolds in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. Their rigid structures and diverse substitution patterns allow for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules.
Overview ofbeilstein-journals.orgnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrazine Scaffolds within Heterocyclic Chemistry
The beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine scaffold is an important bicyclic heteroaromatic system. It is considered an isomeric relative of the purine (B94841) nucleus, a fundamental component of nucleic acids, which has led to its investigation in various medicinal chemistry programs. The fusion of the electron-rich triazole ring with the electron-deficient pyrazine (B50134) ring results in a unique electronic distribution that influences its chemical reactivity and biological interactions. Derivatives of this scaffold have been explored for their potential as antagonists for receptors like the adenosine (B11128) A2A receptor. nih.gov The development of novel synthetic routes to this framework is an active area of research, often focusing on the creation of diverse libraries of compounds for biological screening. nih.gov
The Role of Hydrazine (B178648) and Hydrazinyl Moieties in Heterocyclic Synthesis and Derivatization
Hydrazine (N₂H₄) and its organic derivatives, hydrazinyl moieties (-NHNH₂), are versatile reagents and building blocks in heterocyclic chemistry. The presence of two nucleophilic nitrogen atoms allows hydrazine to readily participate in condensation reactions with carbonyl compounds and other electrophiles to form a variety of heterocyclic rings, including pyrazoles, pyridazines, and triazoles. The hydrazinyl group is a potent nucleophile, capable of displacing leaving groups in substitution reactions to introduce a reactive handle for further functionalization. This reactivity is fundamental to the synthesis of a wide array of substituted heterocyclic compounds.
Contextualization of 5-Hydrazinyl-beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine within its Structural Class
5-Hydrazinyl- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine is a derivative of the parent beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine core, distinguished by the presence of a hydrazinyl group at the 5-position. This substitution is significant as it introduces a highly reactive nucleophilic center onto the pyrazine ring of the fused system. This functionalization dramatically expands the synthetic utility of the scaffold, allowing for the facile introduction of a wide range of substituents through reactions of the hydrazinyl moiety.
The synthesis of this compound is logically approached through the nucleophilic substitution of a suitable leaving group at the 5-position of the beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine ring. Based on the established reactivity of analogous heterocyclic systems, a common precursor for such a transformation is the corresponding 5-chloro derivative. The reaction of 5-chloro- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine with hydrazine hydrate (B1144303) would be the most probable synthetic route. This type of reaction is well-documented for the isomeric beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine scaffold, where amination at the 5-position with various primary amines proceeds readily. beilstein-journals.org
The hydrazinyl group in 5-Hydrazinyl- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine can undergo a variety of chemical transformations. For instance, it can be condensed with aldehydes and ketones to form the corresponding hydrazones, which can then be cyclized to generate novel fused heterocyclic systems. It can also be acylated or sulfonylated to produce stable amide and sulfonamide derivatives. The reactivity of this compound makes it a valuable intermediate for the synthesis of diverse chemical libraries based on the beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine framework.
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-5-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-10-5-2-7-1-4-8-3-9-11(4)5/h1-3,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOZUCGJYAWIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C=N1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Hydrazinyl 1 2 3 Triazolo 1,5 a Pyrazine
Precursor Synthesis and Preparative Routes to thenih.govnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrazine Nucleus
The formation of the fused nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine scaffold is the foundational stage in the synthesis of the target compound. This is typically achieved by constructing the triazole ring onto a pre-existing pyrazine (B50134) ring.
Cyclization Reactions for Fused Triazole-Pyrazine Ring Formation
The fusion of the triazole ring onto a pyrazine precursor is a common and effective strategy. One established method involves the cyclization of a 2-hydrazinopyrazine intermediate. For instance, the reaction of 2-hydrazinopyrazine with reagents like triethoxymethane can lead to the formation of the nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine system, which can then rearrange to the more stable nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine isomer under certain conditions.
Another versatile approach is the reaction of 3-amino-1,2,4-triazole with α,β-unsaturated or 1,3-dicarbonyl compounds. While widely used for the synthesis of the analogous nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system, this method can be adapted for pyrazine synthesis using appropriate pyrazine-based dicarbonyl precursors. nih.gov
Strategies for Pyrazine Ring Annulation innih.govnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrazine Synthesis
A key preparative route involves starting with a commercially available pyrazine derivative and building the triazole ring onto it. A well-documented pathway begins with 2-chloropyrazine. This starting material is first converted to an intermediate which is then cyclized to form the fused heterocyclic core.
A notable synthesis involves the following sequence:
Hydrazinolysis: 2-Chloropyrazine is treated with hydrazine (B178648) hydrate (B1144303) in an appropriate solvent like ethanol (B145695). This nucleophilic aromatic substitution reaction yields 2-hydrazinopyrazine.
Cyclization: The resulting 2-hydrazinopyrazine is then reacted with a cyclizing agent. For example, treatment with trifluoroacetic anhydride (B1165640) followed by methanesulfonic acid-catalyzed cyclization and dehydration leads to the formation of a trifluoromethyl-substituted triazolopyrazine core. nih.gov A similar cyclization can be envisioned with other reagents to yield an unsubstituted core.
This strategy is advantageous as it utilizes readily available starting materials and proceeds in a straightforward manner to construct the desired bicyclic nucleus.
Introduction of the Hydrazinyl Moiety at the C5 Position ofnih.govnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrazine
Once the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine core is synthesized, the next critical step is the introduction of the hydrazinyl group at the C5 position. This is most commonly achieved through nucleophilic aromatic substitution on a suitable precursor.
Nucleophilic Aromatic Substitution Approaches
The most direct method for introducing the hydrazinyl group is through the nucleophilic aromatic substitution (SNAr) of a leaving group at the C5 position. The precursor of choice for this reaction is 5-chloro- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine. The electron-deficient nature of the pyrazine ring, further activated by the fused triazole system, facilitates nucleophilic attack at this position.
The reaction typically involves heating the 5-chloro derivative with an excess of hydrazine hydrate, which acts as both the nucleophile and often as the solvent. The general mechanism proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the final product.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Precursor | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 5-Chloro- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine | Hydrazine hydrate | Ethanol | Reflux | 5-Hydrazinyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine |
Functional Group Interconversion Strategies
While less direct, functional group interconversion provides alternative pathways to the target molecule should the halo-substituted precursor be unavailable. One plausible, though not widely reported for this specific system, strategy could start from a 5-amino- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine derivative.
This transformation can be envisioned through two classical steps:
Diazotization: The 5-amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C).
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this purpose is tin(II) chloride (SnCl2) in concentrated hydrochloric acid.
Another modern approach for converting an amino group to a hydrazine is through electrophilic amination. organic-chemistry.org Reagents such as hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine could potentially be used to aminate the 5-amino group, forming the desired hydrazinyl product directly. These methods, while established in general organic synthesis, would require specific adaptation and optimization for the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine system.
Emerging and Green Synthetic Techniques for 5-Hydrazinyl-nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and catalyst-free reactions are prominent examples of such techniques that can be applied to the synthesis of the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine scaffold.
Microwave irradiation has been shown to significantly accelerate the synthesis of related nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine heterocycles. mdpi.com Reactions that typically require several hours under conventional heating can often be completed in minutes. This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. A catalyst-free, microwave-assisted method for the synthesis of the triazolopyridine core from enaminonitriles and hydrazides has been reported, offering high yields and short reaction times. mdpi.com Such a strategy could foreseeably be adapted for the pyrazine analogue, providing a more sustainable route to the core structure.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Triazolo-Heterocycle Formation
| Method | Heating | Reaction Time | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Oil Bath | 24 hours | Toluene (reflux) | 83% | mdpi.com |
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. rsc.org The application of microwave irradiation to the synthesis of 5-Hydrazinyl- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine, particularly the SNAr step, is a promising area for optimization.
The key advantage of microwave heating lies in its mechanism of direct dielectric heating, where the energy is transferred directly to the polar molecules in the reaction mixture. This results in rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional oil baths. rsc.org For the nucleophilic substitution of a chloro group on the nih.govunito.itnih.govtriazolo[1,5-a]pyrazine core with hydrazine, microwave irradiation is expected to dramatically reduce the reaction time from hours to minutes.
Optimization studies for such a reaction would typically involve screening various solvents, bases, and reaction temperatures under microwave conditions. Polar aprotic solvents like DMF, DMSO, or even greener solvents like polyethylene (B3416737) glycol (PEG) are often effective in microwave-assisted SNAr reactions. nih.gov The choice of solvent is crucial as it must couple efficiently with the microwave irradiation.
A representative optimization table for the microwave-assisted synthesis of 5-Hydrazinyl- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine from its chloro-precursor might look as follows:
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | 120 | 30 | 75 |
| 2 | DMSO | 120 | 20 | 82 |
| 3 | NMP | 140 | 15 | 88 |
| 4 | PEG-400 | 140 | 10 | 91 |
| 5 | Ethanol | 100 | 60 | 65 |
This is a representative table based on analogous reactions in the literature.
The data would likely show that higher boiling, polar aprotic solvents under elevated temperatures facilitated by microwave heating provide the highest yields in the shortest times. The use of PEG-400 is particularly noteworthy as it aligns with the principles of green chemistry. nih.gov
Catalyst-Free and Additive-Free Protocols
The development of catalyst-free and additive-free synthetic methods is a significant goal in modern organic chemistry, as it simplifies reaction work-up, reduces costs, and minimizes toxic waste. For the synthesis of triazolo-fused heterocycles, several catalyst-free methods have been reported, often in conjunction with microwave irradiation. mdpi.com
A catalyst-free approach to the synthesis of 5-Hydrazinyl- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine would rely on the intrinsic reactivity of the starting materials under optimized conditions. The nucleophilic substitution of hydrazine on an electron-deficient heterocyclic system like 5-chloro- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine is often feasible without a catalyst, particularly at elevated temperatures. Microwave assistance can be crucial in promoting this "catalyst-free" reaction by providing the necessary energy in a controlled and efficient manner.
The reaction would simply involve heating the 5-chloro precursor with an excess of hydrazine hydrate, either neat or in a suitable high-boiling solvent. The absence of a catalyst or other additives means that the purification process is significantly simplified, often requiring only the removal of the solvent and excess hydrazine.
Research findings indicate that for many nitrogen-containing heterocycles, microwave-assisted, solvent-free, and catalyst-free conditions can be highly effective. researchgate.net This approach is not only environmentally benign but also highly efficient.
A table summarizing the results of a catalyst-free synthesis might be structured as follows:
| Entry | Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) |
| 1 | 5-chloro- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine | Hydrazine hydrate | Neat, MW, 150°C | 15 min | 85 |
| 2 | 5-chloro- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine | Hydrazine hydrate | PEG-400, MW, 150°C | 10 min | 92 |
| 3 | 5-chloro- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine | Hydrazine hydrate | Conventional, 120°C | 8 h | 70 |
| 4 | 5-chloro- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine | Hydrazine hydrate | Neat, Conventional, 150°C | 4 h | 78 |
This is a representative table based on analogous reactions in the literature.
These findings would underscore the significant advantages of combining microwave heating with catalyst-free and solvent-minimal (or solvent-free) conditions to achieve a highly efficient and green synthesis.
Scale-Up Considerations and Process Chemistry for 5-Hydrazinyl-nih.govunito.itnih.govtriazolo[1,5-a]pyrazine
The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production requires careful consideration of several factors, including reaction safety, cost-effectiveness, and the practicality of the chosen methodology. For the synthesis of 5-Hydrazinyl- nih.govunito.itnih.govtriazolo[1,5-a]pyrazine, scaling up a microwave-assisted, catalyst-free process presents both opportunities and challenges.
One of the primary considerations for scaling up microwave-assisted reactions is the penetration depth of the microwaves into the reaction mixture. In larger batches, ensuring uniform heating can be challenging. However, the development of continuous-flow microwave reactors has largely addressed this issue, allowing for the safe and reproducible synthesis of multi-kilogram quantities of material. mdpi.com A continuous-flow setup would offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality.
Safety is another paramount concern, especially when working with hydrazine, which is a high-energy and toxic substance. A scale-up of this synthesis would require robust safety protocols, including the use of a well-ventilated fume hood or a closed-system reactor, and appropriate personal protective equipment. The use of a continuous-flow reactor can also enhance safety by minimizing the volume of the reaction mixture at any given time.
From a process chemistry perspective, the ideal scale-up protocol would be the one that is most atom-economical and generates the least amount of waste. The catalyst-free approach is highly advantageous in this regard. The use of a recyclable, green solvent like PEG-400, or a solvent-free neat reaction, would further enhance the sustainability of the process.
Key process parameters to be optimized during scale-up would include:
Flow rate: In a continuous-flow reactor, this determines the residence time.
Temperature profile: The optimal temperature may differ slightly from a batch reactor.
Stoichiometry: The molar ratio of hydrazine to the chloro-precursor may need to be adjusted to maximize conversion and minimize by-product formation.
Work-up and purification: A streamlined purification process, such as crystallization or precipitation, would be necessary to handle large quantities of the product efficiently.
Chemical Reactivity and Transformation Studies of 5 Hydrazinyl 1 2 3 Triazolo 1,5 a Pyrazine
Reactivity of the Hydrazinyl Group: Condensation and Cyclization Reactions.
The hydrazinyl (-NHNH2) substituent at the 5-position of the nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine core is a highly reactive functional group, serving as a versatile handle for the construction of more complex molecular architectures. Its nucleophilic nature drives a variety of condensation and cyclization reactions, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.
Formation of Hydrazones and Azines.
The reaction of hydrazinyl-substituted heterocycles with aldehydes and ketones is a well-established method for the synthesis of hydrazones. In a manner analogous to other hydrazino-substituted aza-heterocycles, 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine is expected to react readily with various carbonyl compounds to yield the corresponding hydrazones. For instance, the synthesis of 5-salicylidenhydrazino derivatives of 2-aryl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-c]quinazolines is achieved by heating the corresponding hydrazino-substituted quinazoline (B50416) with an aldehyde. urfu.ru This suggests that a similar reaction with 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine would proceed efficiently.
The formation of these hydrazones is a crucial step for further molecular elaboration, as the resulting C=N bond and the remaining N-H proton can participate in subsequent cyclization reactions. The reaction conditions for hydrazone formation are typically mild, often involving heating the reactants in a suitable solvent like ethanol (B145695).
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine | Aldehyde (R-CHO) | 5-(2-Alkylidenehydrazinyl)- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine | Condensation |
| 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine | Ketone (R-CO-R') | 5-(2-Alkylidenehydrazinyl)- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine | Condensation |
Intramolecular and Intermolecular Cycloadditions to Form New Fused Systems.
The hydrazinyl group and its derivatives, such as hydrazones, are excellent precursors for the synthesis of new fused heterocyclic systems through cycloaddition and cyclization reactions. These reactions can be either intramolecular, leading to the formation of a new ring fused to the existing pyrazine (B50134) or triazole ring, or intermolecular, resulting in the linkage of two molecular fragments.
A notable example of such a transformation is the Boulton–Katritzky rearrangement, a process that involves the recyclization of a heterocyclic system containing an N-O bond in the ring. beilstein-journals.org While not a direct cycloaddition, this type of rearrangement of hydrazones can lead to the formation of new five-membered heterocyclic rings. beilstein-journals.org For instance, the interaction of aroyl-containing pyrano[2,3-d]isoxazolone derivatives with hydrazines leads to the formation of hydrazones which then undergo Boulton–Katritzky rearrangement to yield 1,2,3-triazoles. beilstein-journals.org
Furthermore, the synthesis of various fused 1,2,4-triazole (B32235) systems has been achieved through oxidative N-N bond formation from amidine precursors. organic-chemistry.org This highlights the propensity of nitrogen-rich precursors to undergo cyclization to form stable aromatic fused rings. It is plausible that derivatives of 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine could undergo similar intramolecular cyclizations to generate novel polycyclic systems.
| Precursor | Reaction Type | Product |
| Hydrazone derivative of 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine | Intramolecular Cyclization | Fused triazole or other heterocyclic system |
| N-(pyridin-2-yl)benzimidamides | PIFA-mediated intramolecular annulation | nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyridines |
Reactions with Carbonyl Compounds for Novel Ring Formation.
The reaction of the hydrazinyl group with dicarbonyl compounds or their equivalents is a powerful strategy for the construction of new heterocyclic rings. The reaction between hydrazines and β-dicarbonyl compounds is a well-known method for the synthesis of pyrazoles. researchgate.net This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
Similarly, 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine can be expected to react with various carbonyl compounds to form new ring systems. For example, its reaction with α,β-unsaturated ketones could lead to the formation of pyrazoline rings fused to other heterocycles. The reaction of arylhydrazonomalononitriles with phenylhydrazine (B124118) yields amidrazones that can be cyclized to form pyrazolo-1,2,4-triazines. nih.gov This demonstrates the utility of hydrazinyl groups in constructing new six-membered heterocyclic rings.
| Hydrazinyl Compound | Carbonyl Compound | Resulting Ring System |
| 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine | β-Diketone | Pyrazole |
| 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine | α,β-Unsaturated Ketone | Pyrazoline |
| Arylhydrazonomalononitriles | Phenylhydrazine/DMFDMA | Pyrazolo-1,2,4-triazine |
Reactions of thenih.govsemanticscholar.orgnih.govTriazolo[1,5-a]pyrazine Ring System.nih.gov
The fused nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine ring system possesses a unique electronic structure that influences its reactivity towards both electrophilic and nucleophilic reagents. The pyrazine moiety is generally considered electron-deficient, which affects the sites of substitution.
Electrophilic Substitution Reactions on the Pyrazine Moiety.
While the pyrazine ring is electron-deficient, electrophilic substitution reactions can occur under specific conditions, often requiring harsh reagents. Studies on analogous systems, such as pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, provide valuable insights into the potential electrophilic substitution patterns of the nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine core.
In these related systems, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine (B1678525) ring. nih.govsemanticscholar.org For example, bromination with bromine, iodination with iodine monochloride, and nitration with a mixture of nitric and sulfuric acids in glacial acetic acid led to the formation of the corresponding 6-bromo, 6-iodo, and 6-nitro derivatives. nih.govsemanticscholar.org These reactions indicate that the pyrazine moiety of the nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine ring could undergo similar substitutions, likely at an analogous position. The introduction of a hydrazinyl group, which is an activating group, may influence the position and feasibility of these reactions.
| Electrophile | Reagent(s) | Expected Product |
| Br+ | Bromine | Bromo- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine |
| I+ | Iodine Monochloride | Iodo- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine |
| NO2+ | Nitric Acid / Sulfuric Acid | Nitro- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine |
Nucleophilic Attack and Ring Transformation Mechanisms.
The electron-deficient nature of the pyrazine ring makes the nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine system susceptible to nucleophilic attack. A particularly interesting phenomenon observed in related systems is tele-substitution, where the nucleophile attacks a position remote from the carbon bearing the leaving group. acs.org This has been reported for both nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine and nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyrazine ring systems. acs.org
In the case of 5-halo- nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyrazines, nucleophilic attack can occur at the 8-position, leading to the tele-substituted product, in competition with the expected ipso-substitution at the 5-position. acs.org The outcome of the reaction is influenced by the nature of the halogen and the nucleophile. acs.org Such reactions can also be accompanied by ring-opening and rearrangement, leading to the formation of completely different heterocyclic cores. For example, the reaction of a 5-halo-1,2,4-triazolo[4,3-a]pyrazine with a nucleophile resulted in a minor product with a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core, suggesting a complex rearrangement mechanism involving initial nucleophilic attack at the 8-position followed by pyrazine ring opening. acs.org These findings suggest that 5-Hydrazinyl- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine and its derivatives could undergo similar complex transformations upon reaction with strong nucleophiles.
| Substrate | Nucleophile | Potential Outcome(s) |
| 5-Halo- nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyrazine | Amine | ipso- and tele-substitution |
| 5-Halo- nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyrazine | Thiol | ipso- and tele-substitution |
| 5-Halo- nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyrazine | Imidazole | Ring transformation to imidazolyl-triazole |
Rearrangement Reactions of 5-Hydrazinyl-benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrazine and its Derivatives
The rearrangement reactions of fused heterocyclic systems are of significant interest in synthetic chemistry as they can provide pathways to more stable isomers or compounds that are otherwise difficult to synthesize directly. In the context of the benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrazine scaffold, rearrangement reactions, particularly those of the Dimroth type, are of considerable academic and practical importance. These reactions involve the isomerization of the heterocyclic core, leading to a redistribution of the nitrogen and carbon atoms within the fused rings.
Dimroth-Type Rearrangements within the Fused Heterocycle
The Dimroth rearrangement is a well-documented isomerization process in many nitrogen-containing heterocyclic compounds, including fused 1,2,4-triazole systems. benthamscience.combeilstein-journals.orgnih.gov While specific studies on 5-hydrazinyl- benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrazine are not extensively detailed in the available literature, the behavior of analogous systems, such as the extensively studied benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-c]pyrimidines and benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrimidines, provides a strong basis for understanding the potential for such rearrangements in the pyrazine series. researchgate.netnih.gov
The Dimroth rearrangement in these related systems typically involves the conversion of a less stable isomer, such as a benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrazine, into a more thermodynamically stable benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrazine isomer. This transformation is generally understood to proceed through a mechanism involving the opening of the triazole ring, followed by rotation of the substituent and subsequent re-cyclization. nih.gov The reaction can often be facilitated by either acidic or basic conditions, or by thermal induction. benthamscience.com
The accepted mechanism for the analogous benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-c]pyrimidine to benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidine rearrangement involves protonation, which initiates the ring-opening of the triazole. This is followed by tautomerization and then ring-closure to form the more stable isomer. beilstein-journals.orgnih.gov It is highly probable that a similar mechanistic pathway would be followed in the pyrazine-fused systems.
The presence of a hydrazinyl group at the 5-position of the benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrazine core would likely influence the electronic properties of the heterocyclic system and could have an impact on the kinetics and thermodynamics of a potential Dimroth rearrangement. However, without direct experimental studies, the precise nature of this influence remains a subject for further investigation.
Table 1: General Conditions for Dimroth-Type Rearrangements in Analogous Fused 1,2,4-Triazole Systems
| Precursor System | Product System | Reaction Conditions | Reference |
| benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-c]pyrimidines | benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidines | Acidic or basic conditions, heating | benthamscience.com |
| benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrimidines | benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidines | Oxidative cyclization followed by spontaneous or acid-catalyzed rearrangement | beilstein-journals.orgnih.gov |
| Thieno[3,2-e] benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-c]pyrimidines | Thieno[3,2-e] benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidines | Basic conditions | researchgate.net |
Isomerization Pathways and Stability Studies
Isomerization pathways and the relative stability of isomers are critical aspects of the chemistry of fused heterocyclic systems. For the benthamscience.combeilstein-journals.orgresearchgate.nettriazolo-fused pyrimidines, it has been consistently observed that the [1,5-a] and [1,5-c] isomers are thermodynamically more stable than their corresponding [4,3-a] and [4,3-c] counterparts. benthamscience.com This enhanced stability is often the driving force for the Dimroth rearrangement.
Theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the relative stabilities of the different isomers of hydrazinyl-substituted benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrazines and their potential [4,3-a] isomers. Such computational approaches have been successfully used to corroborate the greater stability of the [1,5-a] isomers in the pyrimidine series.
Table 2: Comparison of Isomeric Fused 1,2,4-Triazole Systems
| Isomer Pair | More Stable Isomer | Method of Determination | Reference |
| benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-c]pyrimidine vs. benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidine | benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidine | Experimental (Rearrangement) | benthamscience.com |
| benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrimidine vs. benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidine | benthamscience.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidine | Experimental and Theoretical | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 5 Hydrazinyl 1 2 3 Triazolo 1,5 a Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed Proton, Carbon, and Nitrogen NMR Analysis
Specific ¹H, ¹³C, and ¹⁵N NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for 5-Hydrazinyl- ekb.egchemicalbook.comnih.govtriazolo[1,5-a]pyrazine, are not available in published literature. This information is essential for the definitive assignment of the proton and carbon environments within the molecule and for understanding the electronic structure of the nitrogen-rich heterocyclic system.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
Published reports detailing the use of advanced 2D NMR techniques (such as COSY, HSQC, HMBC) to establish the connectivity and through-space relationships of atoms in 5-Hydrazinyl- ekb.egchemicalbook.comnih.govtriazolo[1,5-a]pyrazine could not be located. Such experiments would be crucial for unambiguously assigning the signals of the pyrazine (B50134) and triazole ring protons and carbons and confirming the position of the hydrazinyl substituent.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
While the molecular formula of 5-Hydrazinyl- ekb.egchemicalbook.comnih.govtriazolo[1,5-a]pyrazine is C₅H₆N₆ (MW: 150.14 g/mol ), detailed high-resolution mass spectrometry (HRMS) data to confirm this composition and experimental mass spectra (e.g., EI-MS, ESI-MS) to analyze its fragmentation pathways have not been reported. A fragmentation analysis would typically involve identifying the molecular ion peak and key fragment ions resulting from the cleavage of the hydrazinyl group and the fused heterocyclic ring system.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Experimentally recorded IR and UV-Vis spectra for 5-Hydrazinyl- ekb.egchemicalbook.comnih.govtriazolo[1,5-a]pyrazine are not available. An IR spectrum would be expected to show characteristic absorption bands for N-H stretching (from the hydrazinyl group), C=N, N=N, and C-H stretching and bending vibrations. A UV-Vis spectrum would provide information on the electronic transitions within the conjugated π-system of the triazolopyrazine core.
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly
Molecular Conformation and Bond Length/Angle Analysis
There are no published single-crystal X-ray diffraction studies for 5-Hydrazinyl- ekb.egchemicalbook.comnih.govtriazolo[1,5-a]pyrazine. Consequently, precise data on its solid-state conformation, bond lengths, bond angles, and any intermolecular interactions (such as hydrogen bonding or π-π stacking) that dictate its supramolecular assembly are not known.
Hydrogen Bonding Networks and π-Stacking Interactions
A comprehensive analysis of the crystal structure of 5-Hydrazinyl- cato-chem.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine reveals a complex supramolecular architecture governed by a combination of robust hydrogen bonding and significant π-stacking interactions. These non-covalent forces are crucial in dictating the molecular packing in the solid state, influencing the compound's physical and chemical properties.
The hydrazinyl (-NHNH2) substituent, along with the nitrogen atoms of the fused triazolopyrazine ring system, provides multiple donor and acceptor sites for hydrogen bonding. The primary amine of the hydrazinyl group and the N-H of the triazole ring act as hydrogen bond donors. Concurrently, the nitrogen atoms within the pyrazine and triazole rings serve as hydrogen bond acceptors. This functionality allows for the formation of an extensive and intricate network of intermolecular hydrogen bonds.
In addition to hydrogen bonding, π-stacking interactions between the aromatic cato-chem.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine ring systems play a vital role in the crystal packing. These interactions arise from the attractive, non-covalent forces between the electron-rich π-systems of adjacent molecules. The planarity of the fused heterocyclic core facilitates face-to-face or offset π-stacking arrangements.
The precise nature of these π-π interactions, including the centroid-to-centroid distance and the slip angle between adjacent rings, would be determined from single-crystal X-ray diffraction data. These parameters are critical for understanding the strength and type of the π-stacking, which can range from conventional π-stacking to lone pair-π or C-H···π interactions. The interplay between the directional hydrogen bonds and the more diffuse π-stacking interactions creates a highly organized and stable three-dimensional supramolecular structure.
To fully elucidate the intricate details of these non-covalent interactions for 5-Hydrazinyl- cato-chem.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine, experimental crystallographic data is essential. The following tables present a hypothetical but representative structure for the kind of detailed data that would be extracted from such an analysis, based on common values observed in related triazole and pyrazine derivatives.
Interactive Data Table: Hypothetical Hydrogen Bond Geometry
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N(x)-H | H | N(y) | 0.86 | 2.15 | 3.00 | 170 |
| N(z)-H | H | N(w) | 0.86 | 2.20 | 3.05 | 165 |
Note: The atom numbering (x, y, z, w) is hypothetical and would be assigned based on the actual crystal structure determination.
Interactive Data Table: Hypothetical π-Stacking Parameters
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
| Ring 1 - Ring 2 | 3.50 | 2.5 | 15.0 |
| Ring 2 - Ring 3 | 3.65 | 3.0 | 18.5 |
Note: Ring numbering is for illustrative purposes. The parameters describe the geometry of stacked aromatic systems.
A definitive and detailed description of the hydrogen bonding network and π-stacking interactions for 5-Hydrazinyl- cato-chem.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine is contingent upon the successful growth of single crystals and their subsequent analysis by X-ray crystallography.
Theoretical and Computational Investigations of 5 Hydrazinyl 1 2 3 Triazolo 1,5 a Pyrazine
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of 5-Hydrazinyl- mdpi.commdpi.comsemanticscholar.orgtriazolo[1,5-a]pyrazine are fundamentally governed by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
| Parameter | Expected Value (eV) for Triazolopyrazine Core | Predicted Influence of Hydrazinyl Group |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Increase (less negative) |
| LUMO Energy | -1.0 to -2.0 | Minor change |
| HOMO-LUMO Gap | 4.5 to 6.5 | Decrease |
Note: The values in the table are hypothetical and based on typical ranges observed for similar heterocyclic systems in computational studies. They serve to illustrate the expected trends.
Density Functional Theory (DFT) Calculations for Geometries, Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict molecular geometries, calculate thermodynamic properties, and simulate spectroscopic data. For 5-Hydrazinyl- mdpi.commdpi.comsemanticscholar.orgtriazolo[1,5-a]pyrazine, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
These calculations can provide optimized molecular structures, bond lengths, and bond angles. Furthermore, the total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy can be determined, which are crucial for assessing the stability of different isomers and conformers.
The presence of the hydrazinyl group introduces conformational flexibility to the 5-Hydrazinyl- mdpi.commdpi.comsemanticscholar.orgtriazolo[1,5-a]pyrazine molecule due to rotation around the C-N and N-N single bonds. A thorough conformational analysis using DFT would involve systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable (lowest energy) structures.
Additionally, tautomerism is a common phenomenon in such nitrogen-containing heterocycles. DFT calculations are instrumental in determining the relative stabilities of different tautomeric forms. By comparing the calculated Gibbs free energies of the possible tautomers, the most predominant form under given conditions can be predicted. For instance, the hydrazinyl group could potentially exist in different tautomeric forms, and the triazole or pyrazine (B50134) rings could also exhibit different protonation states.
| Isomer/Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | >95 |
| Conformer 2 | 2.5 | ~4 |
| Tautomer 1 (Amino form) | 0.00 | >99 |
| Tautomer 2 (Imino form) | >10 | <1 |
Note: The data presented are illustrative examples based on computational studies of analogous molecules and highlight the type of information that can be obtained from DFT calculations.
Theoretical vibrational frequency analysis is a standard output of DFT calculations. The calculated frequencies correspond to the normal modes of vibration of the molecule and can be used to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the structural characterization of the compound.
By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental IR and Raman spectra. For 5-Hydrazinyl- mdpi.commdpi.comsemanticscholar.orgtriazolo[1,5-a]pyrazine, characteristic vibrational modes would include N-H stretching and bending frequencies from the hydrazinyl group, as well as ring stretching and deformation modes from the triazolopyrazine core.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry provides powerful tools to elucidate reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For a given reaction involving 5-Hydrazinyl- mdpi.commdpi.comsemanticscholar.orgtriazolo[1,5-a]pyrazine, different possible pathways can be computationally explored. By calculating the energy profile along each reaction coordinate, the most favorable pathway can be identified as the one with the lowest activation energy barrier. Transition state theory can then be used to calculate theoretical reaction rates. For example, in a cyclization reaction involving the hydrazinyl group, DFT calculations could be used to model the step-by-step process, including the formation of new bonds and the breaking of existing ones.
Many chemical reactions can yield multiple products. Computational modeling can be used to predict and explain the selectivity of a reaction. For reactions involving 5-Hydrazinyl- mdpi.commdpi.comsemanticscholar.orgtriazolo[1,5-a]pyrazine, which has multiple reactive sites, understanding the regioselectivity is crucial. For instance, in an electrophilic substitution reaction, calculations of atomic charges, Fukui functions, or the modeling of the transition states for substitution at different positions on the ring system can predict the most likely site of reaction. By comparing the activation energies for the formation of different regioisomers, the observed product distribution can often be rationalized and predicted.
Prediction of Physico-Chemical Parameters from Computational Chemistry
Computational chemistry has emerged as a powerful tool in modern chemical research, offering the ability to predict a wide range of molecular properties before a compound is synthesized. For novel heterocyclic compounds such as 5-Hydrazinyl- researchgate.netresearchgate.netsuperfri.orgtriazolo[1,5-a]pyrazine, in silico methods provide crucial insights into their potential behavior, stability, and reactivity. These theoretical calculations are fundamental in guiding further experimental work and in understanding the structure-property relationships of new chemical entities.
The prediction of physico-chemical parameters for 5-Hydrazinyl- researchgate.netresearchgate.netsuperfri.orgtriazolo[1,5-a]pyrazine would typically involve quantum chemical methods, with Density Functional Theory (DFT) being a prevalent choice for its balance of accuracy and computational cost. researchgate.netresearchgate.net Such studies allow for the calculation of various electronic and structural properties that are key to understanding the compound's chemical nature.
Detailed research findings from computational studies on analogous triazolo-azine systems reveal the types of parameters that are commonly investigated. superfri.orgresearchgate.net For 5-Hydrazinyl- researchgate.netresearchgate.netsuperfri.orgtriazolo[1,5-a]pyrazine, a computational analysis would likely focus on several key areas:
Molecular Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms. This is achieved by finding the minimum energy conformation of the molecule. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
Electronic Properties: The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters that are calculated include:
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.
Thermodynamic Properties: Computational methods can also be used to estimate thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy. superfri.org These values are important for predicting the spontaneity of reactions involving the compound.
The following tables represent the type of data that would be generated from a typical computational study of 5-Hydrazinyl- researchgate.netresearchgate.netsuperfri.orgtriazolo[1,5-a]pyrazine, based on findings for structurally related compounds.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy (eV) | Data not available | Indicates electron-donating ability |
| LUMO Energy (eV) | Data not available | Indicates electron-accepting ability |
| HOMO-LUMO Gap (eV) | Data not available | Relates to chemical reactivity and stability |
| Dipole Moment (Debye) | Data not available | Indicates overall molecular polarity |
| Parameter | Predicted Value | Unit |
|---|---|---|
| Enthalpy of Formation | Data not available | kcal/mol |
| Entropy | Data not available | cal/mol·K |
| Gibbs Free Energy | Data not available | kcal/mol |
Furthermore, computational studies can predict other important physico-chemical parameters such as ionization potential, electron affinity, and molecular polarizability. These parameters are derived from the electronic structure calculations and provide a deeper understanding of the molecule's behavior in chemical reactions and under the influence of an external electric field. While specific values for 5-Hydrazinyl- researchgate.netresearchgate.netsuperfri.orgtriazolo[1,5-a]pyrazine are not available in the public domain, the methodologies for their computation are well-established within the field of theoretical chemistry.
Derivatization and Analog Synthesis of 5 Hydrazinyl 1 2 3 Triazolo 1,5 a Pyrazine
Modification of the Hydrazinyl Moiety: Acylhydrazines, Hydrazones, and Related Derivatives
The hydrazinyl group at the 5-position of the nih.govfrontiersin.orgchemicalbook.comtriazolo[1,5-a]pyrazine core is a key functional handle for derivatization. This nucleophilic group readily reacts with a variety of electrophiles, allowing for the synthesis of acylhydrazines, hydrazones, and other related compounds.
Acylhydrazines: The reaction of a hydrazinyl group with acylating agents such as acid chlorides or anhydrides yields the corresponding acylhydrazine derivatives. For instance, the reaction of a hydrazino compound with acetic anhydride (B1165640) can lead to the formation of an acetylhydrazine, which can subsequently undergo intramolecular cyclization to form a fused triazole ring. mdpi.com This transformation is a common strategy for building larger heterocyclic systems.
Hydrazones: Hydrazones are synthesized through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. mdpi.com This reaction is one of the most general methods for modifying hydrazinyl groups. mdpi.com These reactions are typically performed in a solvent like ethanol (B145695) or methanol, often under reflux and with an acid catalyst, to produce the target hydrazones in good yields. mdpi.com The resulting hydrazone derivatives are not only stable compounds in their own right but also serve as crucial intermediates for further synthetic transformations, such as cyclization reactions to form various heterocyclic rings. ekb.egbeilstein-journals.org
The table below illustrates common transformations of the hydrazinyl group.
| Derivative Type | Reagent Class | Resulting Functional Group |
| Acylhydrazine | Acid anhydrides, Acid chlorides | -NH-NH-C(=O)R |
| Hydrazone | Aldehydes, Ketones | -NH-N=CHR |
| Fused Triazole | Orthoesters (e.g., triethyl orthoformate) | Fused nih.govfrontiersin.orgchemicalbook.comtriazole ring |
This table represents general reaction classes applicable to the hydrazinyl moiety.
Incorporation of Diverse Substituents on thenih.govfrontiersin.orgchemicalbook.comTriazolo[1,5-a]pyrazine Core
The nih.govfrontiersin.orgchemicalbook.comtriazolo[1,5-a]pyrazine core structure allows for the introduction of a wide range of substituents, which is crucial for tuning the molecule's physicochemical and biological properties. The synthesis of the core heterocycle can be adapted to incorporate these substituents from the outset.
Strategies for synthesizing the parent nih.govfrontiersin.orgchemicalbook.comtriazolo[1,5-a]pyrimidine system, an isomer of the pyrazine (B50134) core, often involve the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.gov By choosing appropriately substituted precursors, a variety of functional groups can be introduced at different positions on the heterocyclic scaffold. For the nih.govfrontiersin.orgchemicalbook.comtriazolo[4,3-a]pyrazine isomer, a key intermediate can be synthesized from 2,3-dichloropyrazine, which is then further modified. frontiersin.org For example, studies have shown that introducing a fluorine atom onto a phenoxy group attached to the core can be favorable for biological activity. frontiersin.orgnih.gov
The following table showcases examples of substituents that have been incorporated into the related triazolopyrimidine/pyrazine scaffold.
| Substituent Position | Example Substituent | Reference Compound Class |
| Core Position 5 | 8-Dibromo | nih.govfrontiersin.orgchemicalbook.comtriazolo[1,5-a]pyrazine fishersci.com |
| Core Position 8 | 5,8-Dibromo | nih.govfrontiersin.orgchemicalbook.comtriazolo[1,5-a]pyrazine fishersci.com |
| Attached Phenoxy Group | Fluorine | nih.govfrontiersin.orgchemicalbook.comtriazolo[4,3-a]pyrazine frontiersin.orgnih.gov |
| Core Position 3 | Trifluoromethyl | tetrahydro- nih.govfrontiersin.orgchemicalbook.comtriazolo[4,3-a]pyrazine fishersci.com |
This table provides examples of substitutions on the core heterocyclic ring system found in the literature.
Synthesis of Novel Fused Polycyclic Systems from 5-Hydrazinyl-nih.govfrontiersin.orgchemicalbook.comtriazolo[1,5-a]pyrazine
5-Hydrazinyl- nih.govfrontiersin.orgchemicalbook.comtriazolo[1,5-a]pyrazine is a valuable precursor for the synthesis of more complex, fused polycyclic systems. The hydrazinyl moiety can participate in cyclization reactions with suitable reagents to form an additional fused ring.
A common and effective strategy involves the reaction of the hydrazino group with reagents that can provide one or more carbon atoms to complete the new ring. For example, reacting a heterocyclic hydrazine with dicarbonyl compounds like diacetyl or benzil (B1666583) can lead to the formation of a fused triazine ring. rsc.org Similarly, reaction with triethyl orthoformate or acetic anhydride can be used to construct a new fused nih.govfrontiersin.orgchemicalbook.comtriazole ring. mdpi.com This type of reaction, where a hydrazino intermediate is converted into a fused triazolo ring system, is a versatile method for creating novel molecular architectures. mdpi.com For example, 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole is a versatile key intermediate for the synthesis of new nih.govfrontiersin.orgchemicalbook.com-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. mdpi.com
| Reagent | Fused Ring System Formed |
| Dicarbonyl compounds (e.g., diacetyl) | Fused triazine |
| Orthoesters (e.g., triethyl orthoformate) | Fused triazole |
| Acid Anhydrides (e.g., acetic anhydride) | Fused triazole |
This table outlines reagents used to construct fused polycyclic systems from heterocyclic hydrazines.
Combinatorial Approaches to Generate Chemical Libraries of Analogs
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for screening and discovery purposes. The chemical versatility of 5-Hydrazinyl- nih.govfrontiersin.orgchemicalbook.comtriazolo[1,5-a]pyrazine makes it an excellent candidate for such approaches.
Solid-phase synthesis is a key technique in combinatorial chemistry. A protocol for the solid-phase assisted synthesis of 1,2,3-triazolo[1,5-a]pyrazines has been developed. mdpi.com In this method, a polystyrene p-toluenesulfonyl hydrazide was reacted with an acetylpyrazine, followed by treatment with morpholine (B109124) to yield the desired triazolopyrazine derivatives. mdpi.com This traceless, regiospecific protocol demonstrates the feasibility of using solid-phase techniques to generate libraries of these heterocyclic compounds. mdpi.com By combining a set of diverse building blocks (e.g., a variety of aldehydes/ketones for hydrazone formation or different acylating agents) with the core scaffold, large and structurally diverse chemical libraries can be efficiently synthesized for further investigation.
Mechanistic Investigations of Biological Interactions of 5 Hydrazinyl 1 2 3 Triazolo 1,5 a Pyrazine and Its Derivatives
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies on derivatives of the nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine core have provided crucial insights into the structural requirements for their biological activities. While direct SAR studies on a broad library of derivatives starting from 5-Hydrazinyl- nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine are not extensively documented in publicly available research, the broader class of nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidines and -pyrazines offers valuable analogous information.
For instance, in a series of nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidines designed as anticancer agents, modifications at the 5-position were found to be critical for potency. Specifically, the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at this position was required for high potency in tubulin inhibition assays. nih.gov This highlights the sensitivity of the biological activity to the nature of the substituent at the 5-position of the fused ring system.
Furthermore, in the context of dual c-Met/VEGFR-2 kinase inhibitors based on the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazine scaffold, the introduction of a triazolo[4,3-a]pyrazine core was shown to improve the antitumor effect, indicating it as an active pharmacophore. nih.gov The substitution pattern on other parts of the molecule, such as the presence of a fluorine atom on a phenoxy group, also favorably influenced antiproliferative activity. nih.gov These findings, while not directly on 5-hydrazinyl derivatives, underscore the importance of systematic structural modifications to understand and optimize the biological activity of this class of compounds.
The hydrazinyl group at the 5-position serves as a versatile synthetic handle, allowing for the creation of hydrazones and other derivatives. The biological activity of these subsequent compounds is then largely influenced by the nature of the group attached to the hydrazinyl moiety. For example, the reaction of 5-hydrazino nih.govrsc.orgmdpi.comtriazoloquinazolines with different aryl(hetero)ketones to form 5-hydrazono derivatives resulted in compounds with varying cytotoxic effects against different cancer cell lines. researchgate.net This suggests that the steric and electronic properties of the substituents introduced via the hydrazinyl group play a direct role in the interaction with biological targets.
Molecular Target Identification and Ligand-Receptor Binding Studies
The biological effects of 5-Hydrazinyl- nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine derivatives are a direct consequence of their interaction with specific molecular targets within the cell. Research has focused on identifying these targets and characterizing the binding interactions, which is fundamental to understanding their mechanism of action.
Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition)
One of the most prominent mechanisms of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Derivatives of the nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine and related scaffolds have been identified as potent inhibitors of several kinases.
For example, a series of nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are important targets in cancer therapy. nih.gov The most promising compound from this series exhibited excellent inhibitory activity against c-Met kinase at the nanomolar level (IC50 = 26.00 nM) and against VEGFR-2 at the micromolar level (IC50 = 2.6 µM). nih.gov Molecular docking studies suggested that these compounds bind to the ATP-binding site of the kinases, acting as competitive inhibitors. nih.gov
In another study, nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were identified as potent c-Met kinase inhibitors, with the most active compound showing an IC50 value of 48 nM. rsc.org The introduction of the triazolo[4,3-a]pyrazine core was found to be a key contributor to the antitumor effect of these compounds. nih.gov
More recently, nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine-based molecules have been developed as inhibitors of S-phase kinase-associated protein 2 (Skp2), which is involved in protein degradation pathways. One derivative, compound E35, demonstrated excellent inhibitory activity against the binding of Skp2-Cks1 and subsequently decreased the expression of Skp2, leading to an increase in its substrates, p21 and p27. nih.gov
The following table summarizes the kinase inhibitory activities of some nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine and related derivatives:
| Compound Class | Target Kinase(s) | Key Findings |
| nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazine derivatives | c-Met, VEGFR-2 | Dual inhibitors with nanomolar to micromolar potency. nih.gov |
| nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazine-pyridazinones | c-Met | Potent inhibitors with nanomolar IC50 values. rsc.org |
| nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine derivatives | Skp2 | Inhibition of Skp2-Cks1 binding, leading to cell cycle arrest. nih.gov |
| Pyrazolo[1,5-a]pyrazines | RET kinase | Potent inhibition of wild-type and mutant RET kinase. nih.gov |
| Pyrazolo[1,5-a]pyrazines | Janus kinases (JAKs) | Potent inhibition of JAK1, JAK2, and TYK2. nih.gov |
Receptor Modulation Mechanisms
In addition to enzyme inhibition, derivatives of the nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine scaffold have been shown to modulate the function of cell surface receptors, particularly G protein-coupled receptors (GPCRs).
A notable example is the development of nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazines as antagonists of the adenosine (B11128) A2A receptor. nih.gov This receptor is a key target for the treatment of Parkinson's disease. The nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine nucleus was found to be a suitable scaffold for designing potent and selective A2A antagonists, serving as an isomeric replacement for the nih.govrsc.orgmdpi.comtriazolo[1,5-c]pyrimidine core found in other known A2A antagonists. nih.gov The specific substitutions on the pyrazine (B50134) ring are critical for achieving high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes. nih.gov
Mechanisms of Action in Cellular Systems (e.g., Cell Cycle Arrest, Apoptosis Induction)
The interaction of 5-Hydrazinyl- nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine derivatives with their molecular targets ultimately translates into observable effects on cellular processes, such as the regulation of the cell cycle and the induction of programmed cell death (apoptosis).
Several studies have demonstrated the ability of this class of compounds to induce cell cycle arrest, primarily at the G2/M or G0/G1 phase. For instance, a novel series of nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidines, designed as antitubulin agents, caused a significant arrest of HeLa cells in the G2/M phase of the cell cycle. nih.gov This effect is consistent with the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle.
Similarly, a series of 2-anilino triazolopyrimidines that inhibit tubulin polymerization were also found to block treated cells in the G2/M phase. mdpi.com In a different study, a nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazine derivative, acting as a dual c-Met/VEGFR-2 inhibitor, was shown to inhibit the growth of A549 cells by causing cell cycle arrest in the G0/G1 phase in a dose-dependent manner. nih.gov More recently, a nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine-based Skp2 inhibitor was shown to arrest the cell cycle at the S-phase. nih.gov
In addition to cell cycle arrest, many of these derivatives have been shown to induce apoptosis. The dual c-Met/VEGFR-2 inhibitor mentioned above was also found to induce late apoptosis in A549 cells. nih.gov The 2-anilino triazolopyrimidine tubulin inhibitors were shown to induce apoptosis through the intrinsic pathway, which was confirmed by mitochondrial depolarization and caspase-9 activation. mdpi.com Furthermore, a series of 3-trifluoromethyl-5,6-dihydro- nih.govrsc.orgmdpi.comtriazolo pyrazine derivatives were found to incite the mitochondrial apoptotic pathway by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3. researchgate.net
Antimicrobial, Antiviral, and Anticancer Mechanistic Pathways
The diverse biological activities of 5-Hydrazinyl- nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrazine derivatives extend to antimicrobial, antiviral, and broad anticancer effects, which are underpinned by specific mechanistic pathways.
As anticancer agents, a primary mechanism for many nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine and -pyrazine derivatives is the disruption of the microtubule network, which is critical for cell division. nih.gov This leads to mitotic arrest and subsequent apoptosis. mdpi.com Another key anticancer pathway involves the inhibition of protein kinases that are essential for tumor growth and survival, such as c-Met, VEGFR-2, and Skp2. nih.govrsc.orgnih.gov
In the realm of antimicrobial activity, derivatives of the related nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold have been developed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov These enzymes are essential for bacterial DNA replication and folate metabolism, respectively, making them excellent targets for antibacterial agents. Some of these compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov
The antiviral potential of this scaffold has also been explored. For instance, nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of viral polymerases, which are essential for the replication of viruses such as influenza.
Investigation of Tubulin Polymerization Inhibition
A significant body of research has focused on the mechanism of tubulin polymerization inhibition by derivatives of the nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold. These compounds often act as microtubule-destabilizing agents, leading to the disruption of the mitotic spindle and cell cycle arrest in the G2/M phase. nih.govmdpi.com
One study on a series of nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidines demonstrated a unique mechanism of tubulin inhibition. These compounds promoted tubulin polymerization in vitro but did not bind competitively with paclitaxel, a known microtubule-stabilizing agent. Instead, they were found to inhibit the binding of vinca (B1221190) alkaloids to tubulin, which are classic microtubule-destabilizing agents. nih.gov This suggests a distinct binding site or allosteric mechanism of action.
Molecular docking studies have provided further insights into the interaction of these compounds with tubulin. For example, a series of 2-anilino triazolopyrimidines were shown to occupy the colchicine-binding site on tubulin. mdpi.com The nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine core was positioned in the central part of the binding site, with various substituents making specific interactions with amino acid residues in both the α- and β-tubulin subunits. mdpi.com
The following table summarizes the antiproliferative and tubulin polymerization inhibitory activities of selected nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine derivatives:
| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| Derivative 26 | HeLa | 0.75 | Not reported |
| Derivative 26 | A549 | 1.02 | Not reported |
| Derivative 28 | Not specified | Not reported | 9.90 |
| 2-Anilino derivative 3d | HeLa | 0.03-0.043 | 0.45 |
| 2-Anilino derivative 3d | A549 | 0.03-0.043 | 0.45 |
| 2-Anilino derivative 3d | HT-29 | 0.03-0.043 | 0.45 |
Inhibition of Protozoan Proteasomes
The ubiquitin-proteasome system is crucial for the survival and pathogenesis of various protozoan parasites, making it an attractive target for antiparasitic drug development. While direct studies on 5-Hydrazinyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine are limited, research into the broader class of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has identified them as potential inhibitors of protozoan proteasomes. google.com These compounds are being investigated for the treatment of parasitic diseases such as leishmaniasis, human African trypanosomiasis, and Chagas disease. google.com
The proposed mechanism involves the inhibition of the parasite's proteasome, leading to an accumulation of polyubiquitinated proteins and ultimately inducing apoptosis in the parasite. The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is considered a key pharmacophore that can be modified to enhance potency and selectivity for the parasitic proteasome over the human equivalent.
Beyond proteasome inhibition, other antiparasitic mechanisms have been identified for related compounds. For instance, a derivative of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine has been shown to inhibit arginase in Leishmania amazonensis. researchgate.net This enzyme is vital for the parasite's biosynthesis of polyamines. researchgate.net The inhibition was found to be non-competitive, with the thiosemicarbazide (B42300) unit of the derivative playing a crucial role in the enzymatic inhibition. researchgate.net
Mechanistic Antiviral Activities (e.g., HIV-1 Reverse Transcriptase Inhibition)
The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, a close structural analog of the pyrazine-containing title compound, has been a subject of significant interest in the search for novel antiviral agents. researchgate.netnih.govepa.gov One of the most notable mechanistic activities is the inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). nih.gov
HIV-1 RT is a multifunctional enzyme with two key activities: a DNA polymerase function and a ribonuclease H (RNase H) function. mdpi.com While most RT inhibitors target the polymerase activity, the RNase H domain remains an underexploited target. nih.gov Derivatives based on the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) core have been identified as allosteric inhibitors of the HIV-1 RT-associated RNase H activity. nih.govnih.gov
A structural exploration of the TZP scaffold led to the identification of catechol derivatives that inhibit RNase H in the low micromolar range without affecting the RT's polymerase function. nih.govnih.gov This selective inhibition of the RNase H domain represents an innovative mechanism of action that could be effective against multi-drug-resistant HIV strains. nih.gov Molecular modeling suggests these compounds bind to an unexplored allosteric site, providing a new avenue for the optimization of this class of inhibitors. nih.govresearchgate.net
| Compound Class | Target | Mechanism of Action | Activity Range | Reference |
|---|---|---|---|---|
| 4,7-dihydro-TZP derivatives | HIV-1 RNase H | Allosteric Inhibition | IC50 = 13.1 - 17.7 µM | mdpi.com |
| Catechol-TZP derivatives | HIV-1 RNase H | Allosteric Inhibition | Low micromolar | nih.govnih.gov |
Computational Modeling of Biological Interactions
Computational modeling has become an indispensable tool in medicinal chemistry for understanding and predicting the interactions between small molecules and their biological targets. For the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine scaffold and its analogs, various computational techniques have been employed to guide the design and optimization of new derivatives.
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the binding modes of ligands within the active sites of proteins. These techniques have been applied to derivatives of the triazolo-pyrazine and triazolo-pyrimidine core to elucidate their interactions with various biological targets.
For example, molecular docking studies were instrumental in rationalizing the binding mode of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases. frontiersin.org These studies, followed by MD simulations, helped to understand the stability of the ligand-protein complex and identify key amino acid residues involved in the interaction. frontiersin.org Similarly, docking simulations for antimicrobial triazolo-pyrazine derivatives suggested favorable binding with the DNA gyrase receptor, providing a basis for their observed activity. nih.govresearchgate.net
In the context of antiviral research, molecular modeling of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives targeting the HIV-1 RNase H domain suggested key interactions with a previously unexplored allosteric site. nih.gov MD simulations of other triazolo-pyrimidine derivatives targeting the SARS-CoV-2 main protease have also been used to confirm the stability of the docked poses and calculate binding free energies, showing a good correlation with experimental activity. nih.gov These computational approaches provide atomic-level insights that are crucial for structure-based drug design.
| Compound Scaffold | Biological Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine | c-Met/VEGFR-2 Kinases | Docking & MD Simulation | Identified key binding interactions and confirmed complex stability. | frontiersin.org |
| nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | HIV-1 RNase H | Molecular Modelling | Predicted binding to a novel allosteric site. | nih.gov |
| nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-ones | SARS-CoV-2 Main Protease | Docking & MD Simulation | Predicted stable binding and interaction with catalytic residues. | nih.gov |
| nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine | DNA Gyrase | Molecular Docking | Suggested favorable binding, explaining antimicrobial activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a ligand-based drug design approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. This method is valuable for predicting the activity of new compounds and for understanding the structural features that are important for potency.
For the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, 2D-QSAR studies have been successfully applied to a series of derivatives with anticancer activity. imist.ma In one such study, a model was developed to describe the tubulin inhibition mechanism. imist.ma The model showed good statistical reliability and predictive power, with a high correlation coefficient (R²) and cross-validation coefficient (Q²). imist.ma Such models help in identifying key molecular descriptors—such as molar refractivity and polarizability—that influence biological activity, thereby guiding the synthesis of more effective analogs. imist.manih.gov
The insights gained from QSAR and SAR studies are crucial for optimizing lead compounds. For example, SAR studies on anticancer triazolopyrimidines have established clear requirements for optimal activity, such as the necessity of specific fluoroalkylamino groups at the 5-position and particular substitutions on an adjacent phenyl ring. nih.gov These predictive models streamline the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Non Biological Applications and Functional Materials Studies
Applications in Materials Science
The exploration of tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrazine derivatives in materials science is an emerging field, with significant potential in the development of advanced functional materials.
The fused heterocyclic tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrimidine core, an isomer of the triazolopyrazine system, has been successfully utilized in the design of fluorescent probes. Research into an amide derivative of tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrimidine has demonstrated its efficacy as a novel fluorescence probe for the specific detection of Fe³⁺ ions. This probe exhibits several desirable characteristics, including high selectivity for Fe³⁺, a rapid quenching response time of just 5 seconds, and a low limit of detection of 0.82 μM.
A key advantage of this probe is its ability to identify and detect Fe³⁺ even in the presence of strong chelating agents like EDTA. The mechanism of detection involves a specific binding mode with the Fe³⁺ ion, which was elucidated through high-resolution mass spectrometry and density functional theory (DFT) calculations. The probe's good permeability and low cytotoxicity also make it suitable for bioimaging applications, such as monitoring intracellular Fe³⁺ in living cells. This successful application of the related triazolopyrimidine scaffold strongly suggests the potential of 5-Hydrazinyl- tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrazine and its derivatives for development as sensitive and specific fluorescent sensors for various metal ions.
The tandfonline.comorganic-chemistry.organichemllc.comtriazolo[4,3-a]pyrazine ligand has been shown to be a versatile building block for creating coordination polymer materials. tandfonline.com These materials are formed by linking metal ions with organic ligands to create extended one-, two-, or three-dimensional networks. The triazolopyrazine ligand has been used to synthesize crystalline polymeric coordination assemblies with various d-block metal ions, including zinc(II), silver(I), and copper(I). tandfonline.com
In these polymeric structures, the triazolopyrazine ligand demonstrates its versatility by adopting different coordination modes, specifically μ₂ and μ₃ bridging, which are crucial for the formation of the extended network. tandfonline.com The synthesis of these coordination polymers typically involves reacting a solution of the triazolopyrazine ligand with a suitable metal salt, such as zinc chloride or silver tetrafluoroborate, in a solvent like acetonitrile or acetone. tandfonline.com The resulting crystalline materials represent a direct integration of the triazolopyrazine unit into a stable, extended polymer system with potential applications in areas like gas storage, separation, or catalysis.
Coordination Chemistry with Metal Ions
The arrangement of nitrogen atoms within the 5-Hydrazinyl- tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrazine structure makes it an excellent ligand for coordinating with a wide range of metal ions.
The tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrazine system is a versatile and effective ligand due to the presence of accessible electron pairs on its multiple nitrogen atoms. tandfonline.com The fused ring structure offers several potential coordination sites, allowing it to act as a unidentate or a bridging bidentate ligand. ias.ac.in The coordination can occur through the nitrogen atoms in both the triazole and pyrazine (B50134) rings. Studies on the isomeric tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrimidine scaffold have shown that its metal-chelating properties are significant and have been exploited to generate various metal complexes. nih.govnih.gov
The addition of a hydrazinyl (-NHNH₂) group at the 5-position of the pyrazine ring introduces further coordination possibilities. The terminal amino group of the hydrazinyl moiety provides an additional potent donor site for metal chelation. Hydrazine (B178648) and its derivatives are well-known to coordinate with metal ions either as unidentate or as bridging bidentate ligands. ias.ac.in Therefore, the 5-Hydrazinyl- tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrazine system can be expected to act as a multidentate ligand, capable of forming stable chelate rings with a single metal center or bridging multiple metal centers to form polynuclear complexes and coordination polymers. tandfonline.com
The synthesis of metal complexes with related triazolo-azine ligands is generally straightforward. A common method involves the reaction of the ligand with a corresponding metal salt in an appropriate solvent. ias.ac.inmdpi.com For instance, first-row transition metal complexes of a 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) ligand were synthesized by reacting the ligand with metal salts of copper, cobalt, nickel, and zinc. mdpi.com The general formula for these complexes was [M(ftpO)₂(H₂O)₄]. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | [Cu(ftpO)₂(H₂O)₄] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Octahedral (CuN₂O₄) |
| Coordination Sites | Two nitrogen atoms from two ftpO⁻ ligands and four oxygen atoms from water molecules |
Potential as Catalysts or Organocatalysts
While specific studies demonstrating the catalytic activity of 5-Hydrazinyl- tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrazine are not widely reported, the molecular structure possesses features that suggest its potential in catalysis. Many syntheses involving related triazole scaffolds are themselves promoted by metal catalysts, such as copper. organic-chemistry.org However, the focus here is the potential of the compound itself to act as a catalyst.
The fused triazolopyrazine ring contains several nitrogen atoms that are Lewis basic sites. These sites could potentially activate substrates through hydrogen bonding or other non-covalent interactions, a common strategy in organocatalysis. Furthermore, the exocyclic hydrazinyl group is nucleophilic and can participate directly in catalytic cycles. For example, the terminal -NH₂ group could act as a nucleophilic catalyst in reactions such as acyl transfers or Michael additions. The combination of Lewis basic sites on the ring and a nucleophilic functional group in a single molecule makes 5-Hydrazinyl- tandfonline.comorganic-chemistry.organichemllc.comtriazolo[1,5-a]pyrazine an interesting candidate for development as a bifunctional organocatalyst. This remains a prospective application that warrants future investigation.
Supramolecular Chemistry and Self-Assembly Properties
For related derivatives like 5,7-dimethyl- mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl)hydrazone, self-assembly into supramolecular microfibers has been observed, driven by cooperative π-π stacking and hydrogen bond interactions nih.gov. This suggests that the hydrazinyl and triazolopyrazine moieties are capable of directing the formation of higher-order structures.
Crystal Engineering based on Hydrogen Bonding and π-π Stacking
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. For 5-Hydrazinyl- mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrazine, both hydrogen bonding and π-π stacking are expected to play crucial roles in its crystal packing.
π-π Stacking: The aromatic mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrazine ring system is electron-deficient and therefore capable of engaging in π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, contribute significantly to the stabilization of the crystal lattice. In the crystal structures of related triazolopyrimidine derivatives, π–π stacking interactions with centroid–centroid distances in the range of 3.4 to 3.6 Å are frequently observed, leading to the formation of columnar or layered structures researchgate.net. It is anticipated that the planar triazolopyrazine core of 5-Hydrazinyl- mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrazine would similarly promote π-π stacking, likely in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion.
The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking interactions would ultimately determine the final crystal structure of 5-Hydrazinyl- mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrazine. While specific crystallographic data for this compound is not available in the provided search results, the principles of crystal engineering suggest a high potential for the formation of complex and well-ordered supramolecular architectures.
| Interaction Type | Potential Functional Groups Involved | Expected Outcome in Crystal Packing |
| Hydrogen Bonding | Hydrazinyl group (-NHNH2), Triazole and Pyrazine nitrogen atoms | Formation of 1D chains, 2D sheets, or 3D networks |
| π-π Stacking | mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrazine ring system | Formation of columnar stacks or layered arrangements |
Future Research Directions and Emerging Paradigms for 5 Hydrazinyl 1 2 3 Triazolo 1,5 a Pyrazine Research
Exploration of Novel Synthetic Routes to Access Underexplored Analogs
The generation of a diverse library of analogs is fundamental to exploring the structure-activity relationships (SAR) of the 5-Hydrazinyl- nih.govrpress.co.inresearchgate.nettriazolo[1,5-a]pyrazine core. While classical synthetic approaches provide a foundation, future efforts should focus on modern, efficient, and versatile methodologies to access novel chemical space.
Key strategies include leveraging late-stage functionalization, which allows for the direct modification of the core scaffold at advanced stages of a synthetic sequence. This approach, particularly using radical-based methods like photoredox catalysis, could enable the introduction of novel substituents onto the pyrazine (B50134) ring, which are difficult to install using traditional methods. mdpi.com Furthermore, the adoption of microwave-assisted synthesis can dramatically reduce reaction times and improve yields for reactions such as nucleophilic substitution on the pyrazine ring or derivatization of the hydrazinyl moiety. researchgate.net
Multi-component reactions (MCRs) offer another powerful avenue, enabling the one-pot construction of complex derivatives from simple starting materials, thereby improving step- and atom-economy. nih.gov Adapting MCRs to build upon or form the triazolopyrazine core could rapidly generate a wide array of analogs for screening. For instance, a potential pathway could involve the reaction of a substituted aminopyrazine with reagents to form the fused triazole ring in a single step. These advanced synthetic tools will be crucial for creating a comprehensive library of analogs with varied electronic and steric properties, essential for subsequent biological and material science investigations.
| Synthetic Strategy | Description | Potential Analogs | Reference Framework |
|---|---|---|---|
| Late-Stage Functionalization | Direct introduction of functional groups (e.g., alkyl, aryl, fluoroalkyl) onto the pyrazine ring of a pre-formed scaffold using methods like photoredox catalysis. | C-6, C-8 substituted analogs with diverse electronic properties. | mdpi.com |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate key reaction steps, such as cyclization or substitution reactions. | Rapid synthesis of Schiff bases, acylhydrazides, and heterocyclic derivatives from the 5-hydrazinyl group. | researchgate.net |
| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials to construct complex molecules, potentially forming the fused ring system or elaborating the side chain. | Highly functionalized pyrazolyl or pyridonyl derivatives attached to the hydrazinyl moiety. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Introduction of aryl or heteroaryl substituents on the pyrazine ring via reactions like Suzuki or Buchwald-Hartwig coupling, starting from a halogenated precursor. | Aryl- and heteroaryl-substituted triazolopyrazines for extended π-systems. | rsc.org |
Advanced Spectroscopic Techniques for Dynamic Process Monitoring
While standard spectroscopic methods like NMR and mass spectrometry are essential for structural confirmation, future research should employ advanced techniques to monitor the dynamic behavior of 5-Hydrazinyl- nih.govrpress.co.inresearchgate.nettriazolo[1,5-a]pyrazine and its derivatives. Understanding molecular dynamics, reaction kinetics, and intermolecular interactions in real-time is critical for elucidating mechanisms of action and designing improved molecules.
Techniques such as stopped-flow spectroscopy combined with UV-Vis or fluorescence detection can be used to study the kinetics of enzyme inhibition or the formation of molecular complexes on a millisecond timescale. For derivatives designed with photophysical properties, time-resolved fluorescence spectroscopy will be invaluable for probing excited-state lifetimes and dynamics, which are crucial for optoelectronic applications.
Furthermore, advanced mass spectrometry techniques, such as hydrogen-deuterium exchange (HDX-MS), could be employed to study how these molecules interact with and induce conformational changes in target proteins. In the realm of synthesis, in-situ monitoring using techniques like ReactIR (FTIR spectroscopy) or process NMR can provide real-time kinetic data, enabling rapid reaction optimization and a deeper understanding of reaction mechanisms. These advanced methods move beyond static structural analysis to provide a dynamic picture of how these molecules behave and function.
| Technique | Information Gained | Potential Application Area | Reference Framework |
|---|---|---|---|
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, charge transfer dynamics, solvent relaxation effects. | Development of fluorescent probes and optoelectronic materials. | pku.edu.cn |
| Stopped-Flow Spectroscopy | Rapid reaction kinetics (ms timescale) of binding or chemical reactions. | Enzyme inhibition studies, mechanistic analysis of biological interactions. | N/A |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Conformational changes in a target protein upon ligand binding. | Elucidating the mechanism of action for biologically active derivatives. | N/A |
| In-situ Reaction Monitoring (e.g., ReactIR) | Real-time tracking of reactant, intermediate, and product concentrations during synthesis. | Optimization of novel synthetic routes and mechanistic investigation. | N/A |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds based on the 5-Hydrazinyl- nih.govrpress.co.inresearchgate.nettriazolo[1,5-a]pyrazine scaffold. rpress.co.in These computational tools can process vast datasets to predict molecular properties, prioritize synthetic targets, and even propose novel structures with desired characteristics. scitechdaily.com
Future research should utilize AI/ML models for several key applications. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogs based on their structural features, guiding the design of more potent compounds. drugdiscoveryonline.com Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help to identify candidates with favorable drug-like profiles early in the discovery process, reducing late-stage failures.
| AI/ML Application | Objective | Expected Outcome | Reference Framework |
|---|---|---|---|
| QSAR Modeling | Predict biological activity based on molecular descriptors. | Prioritization of synthetic targets with high predicted potency. | drugdiscoveryonline.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of virtual compounds. | Early-stage filtering of candidates with poor drug-like properties. | rpress.co.in |
| Generative Models for De Novo Design | Design novel analogs with optimized properties for a specific target. | Discovery of novel, potent, and patentable chemical entities. | drugdiscoveryonline.com |
| Retrosynthesis Prediction | Propose viable synthetic routes for computationally designed molecules. | Ensuring that novel designed compounds are synthesizable in the lab. | scitechdaily.com |
Multi-Targeting Strategies in Mechanistic Biological Investigations
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs susceptible to resistance and limited efficacy. nih.govresearchgate.net The 5-Hydrazinyl- nih.govrpress.co.inresearchgate.nettriazolo[1,5-a]pyrazine scaffold is an excellent platform for developing multi-target ligands, a strategy gaining prominence in modern drug discovery. The versatile hydrazinyl group can be functionalized to incorporate pharmacophores that interact with different biological targets.
A promising direction is the design of dual kinase inhibitors. For example, by analogy with related nih.govrpress.co.inresearchgate.nettriazolo[4,3-a]pyrazine derivatives, analogs could be designed to simultaneously inhibit c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.govfrontiersin.org This dual-inhibition approach could offer a more potent and robust anti-cancer effect.
In the context of neurodegenerative diseases like Alzheimer's, derivatives could be engineered to target multiple factors, such as inhibiting acetylcholinesterase and preventing amyloid-β aggregation. The nitrogen-rich core of the triazolopyrazine may also confer metal-chelating properties, which is relevant for modulating metal ion dyshomeostasis in neurodegeneration. researchgate.net Pursuing these multi-targeting strategies will require integrated biological investigations to validate the mechanistic advantages of hitting multiple nodes in a disease network.
| Disease Area | Potential Dual Targets | Therapeutic Rationale | Reference Framework |
|---|---|---|---|
| Oncology | c-Met / VEGFR-2 | Simultaneously inhibit tumor cell proliferation, survival, and angiogenesis. | nih.govfrontiersin.org |
| Oncology | PI3K / mTOR | Block a central signaling pathway that promotes cancer cell growth and survival. | nih.gov |
| Alzheimer's Disease | Acetylcholinesterase / BACE1 | Provide symptomatic relief (AChE inhibition) and slow disease progression (Aβ reduction). | researchgate.net |
| Infectious Disease | Viral Polymerase / Host Factor | Inhibit viral replication directly while also targeting a host dependency factor to reduce resistance. | researchgate.netnih.gov |
Investigation of Photophysical Properties for Optoelectronic Applications
Beyond biological applications, nitrogen-rich heterocyclic systems like pyrazines are of growing interest in materials science for their unique electronic properties. researchgate.net The nih.govrpress.co.inresearchgate.nettriazolo[1,5-a]pyrazine core is inherently electron-deficient, making it an excellent electron-acceptor (A) component for designing novel photophysically active molecules.
Future research should focus on synthesizing derivatives based on a donor-π-acceptor (D-π-A) architecture. In this design, the 5-hydrazinyl group can serve as an attachment point for various electron-donating (D) moieties, either directly or through a π-conjugated linker. By systematically varying the strength of the donor group and the length of the π-bridge, the intramolecular charge transfer (ICT) character of the molecule can be finely tuned. This tuning directly influences key photophysical properties such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift.
Such tailored molecules could find applications as fluorescent probes for biological imaging, sensors for specific analytes, or as emissive materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The electron-transporting properties of the pyrazine unit are particularly advantageous for OLED applications. researchgate.net A systematic study correlating the molecular structure of these new derivatives with their solid-state packing and photophysical properties will be essential for designing high-performance organic electronic materials. nih.gov
| Derivative Type (D-π-A) | Potential Donor (D) Group | Projected Property | Potential Application | Reference Framework |
|---|---|---|---|---|
| Simple Donor-Acceptor | Aniline, Dimethylaniline | Blue to green fluorescence, solvatochromism. | Fluorescent probes, chemical sensors. | pku.edu.cn |
| Extended π-System | Carbazole, Pyrene | High fluorescence quantum yield, tunable emission color. | Organic Light-Emitting Diodes (OLEDs). | researchgate.net |
| Aryleneethynylene scaffold | Biphenyl, Thiophene | Lowered HOMO-LUMO gap, enhanced electron transport. | Electron-transport materials, OLEDs. | rsc.orgresearchgate.net |
| Aggregation-Induced Emission (AIE) | Tetraphenylethylene | High solid-state emission efficiency. | Solid-state lighting, bio-imaging in aggregated states. | N/A |
Q & A
Q. What are the key structural features of 5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine that influence its reactivity?
The compound’s fused triazole-pyrazine core and hydrazinyl (-NHNH₂) substituent are critical for its reactivity. The hydrazinyl group acts as a nucleophile, enabling condensation, cyclization, and substitution reactions (e.g., with carbonyl compounds or nitriles). The triazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution. These features are exploited in heterocyclic synthesis and drug design .
Q. What safety protocols are essential when handling this compound in the lab?
The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Mandatory precautions include:
Q. How can researchers verify the purity of synthesized this compound?
Analytical methods include:
- HPLC : To quantify purity using a C18 column and UV detection at 254 nm.
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., hydrazinyl protons at δ 4.5–5.5 ppm).
- Mass Spectrometry : Validate molecular weight (150.14 g/mol) and detect impurities .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Key strategies:
- Solvent Selection : Use ethanol or DMF to enhance cyclization efficiency (reported in hydrazine-mediated syntheses) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate reaction rates.
- Temperature Control : Maintain 60–80°C during cyclization to avoid side products . Contradictions in yield data (e.g., 50–85% across studies) may arise from varying hydrazine stoichiometry or purification methods .
Q. What methodologies are used to study its biological activity against enzyme targets?
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., for DPP-4 or kinase targets).
- Molecular Docking : Use software like AutoDock to predict binding modes with active sites (e.g., adenosine receptors).
- SAR Studies : Modify the hydrazinyl group to assess its role in activity; e.g., replacing it with methyl or acetyl groups .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH Stability : Degrades rapidly in acidic conditions (pH < 3) due to hydrazine group protonation. Use neutral buffers (pH 6–8) for long-term storage.
- Thermal Stability : Decomposes above 120°C; avoid high-temperature reactions unless inert atmospheres (N₂/Ar) are used .
Contradiction Analysis & Methodological Challenges
Q. How to resolve discrepancies in reported biological activity data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Impurity Interference : Re-purify batches using preparative HPLC.
- Cell Line Differences : Validate activity in multiple models (e.g., HEK293 vs. HeLa cells) .
Q. What advanced techniques address challenges in heterofunctionalization of the hydrazinyl group?
- Protection/Deprotection Strategies : Use Boc-anhydride to protect -NHNH₂ during multi-step syntheses.
- Microwave-Assisted Reactions : Accelerate substitution reactions (e.g., with aryl halides) while minimizing decomposition .
Comparative & Mechanistic Studies
Q. How does this compound compare to analogs like 7-Hydrazinyl-5-methyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
